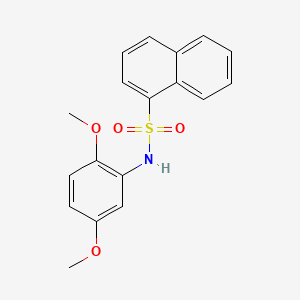
N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide” is a chemical compound with the molecular formula C19H17NO3 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a sulfonamide group .Applications De Recherche Scientifique
Photoinitiators and Photopolymerization
N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide has been investigated as a photoinitiator in polymerization processes. When exposed to UV light, it can initiate polymerization reactions, leading to the formation of cross-linked networks. Researchers have explored its use in photopolymerization of various materials, including coatings, adhesives, and dental composites .
Organic Electronics and Optoelectronic Devices
Due to its electron-donating and electron-withdrawing substituents, this compound is of interest in organic electronics. It can serve as a building block for organic semiconductors, light-emitting diodes (LEDs), and solar cells. Its unique structure contributes to charge transport properties and energy levels, making it valuable in optoelectronic applications .
Dye Sensitizers for Solar Cells
Researchers have explored N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide as a dye sensitizer in dye-sensitized solar cells (DSSCs). These cells harness sunlight to generate electricity. The compound’s absorption properties and electron injection efficiency play a crucial role in enhancing DSSC performance .
Fluorescent Probes and Imaging Agents
Fluorescent molecules are essential tools in biological imaging. This compound’s fluorescence properties make it suitable for labeling biomolecules, tracking cellular processes, and visualizing specific structures within cells. Its absorption and emission wavelengths can be tailored for specific applications .
Antibacterial and Antifungal Agents
While research is ongoing, some studies suggest that N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide exhibits antibacterial and antifungal activity. Its sulfonamide group may interfere with microbial enzymes or cell membranes. Further investigations are needed to fully understand its potential in combating infections .
Chemical Sensors and Detection Systems
The compound’s unique structure and electronic properties make it a candidate for chemical sensors. Researchers have explored its use in detecting specific analytes, such as metal ions or organic pollutants. By modifying its functional groups, it can be tailored for selective sensing applications .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)16(12-14)19-24(20,21)18-9-5-7-13-6-3-4-8-15(13)18/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWYCFKHWFPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
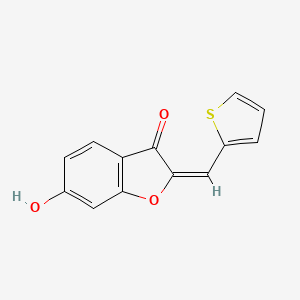
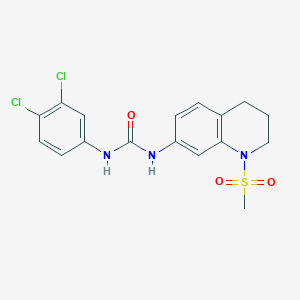
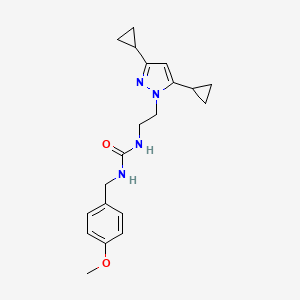
![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)
![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
![6-acetyl-2-[(3-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)
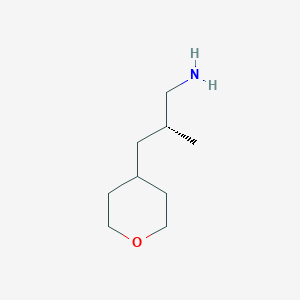

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)
methylene]malononitrile](/img/structure/B2519208.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide](/img/structure/B2519210.png)